

Introduction: The Significance of Iodinated Tyrosine Derivatives in Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-3-iodo-D-Tyr-OH*

Cat. No.: B1442744

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Fmoc-3-iodo-D-Tyr-OH is a critical building block in modern peptide synthesis, particularly for the development of novel peptide-based therapeutics and diagnostic agents.^[1] The incorporation of an iodine atom onto the tyrosine side chain offers several strategic advantages:

- **Structural Probing:** The bulky iodine atom can be used to probe steric and electronic interactions within peptide-receptor binding pockets.
- **Radio-labeling:** The iodine atom can be a site for radio-iodination (e.g., with ¹²⁵I or ¹³¹I), enabling applications in radiopharmaceuticals for imaging and targeted radiotherapy.^[1]
- **Cross-linking:** The iodinated phenyl ring can participate in palladium-catalyzed cross-coupling reactions, allowing for the synthesis of complex cyclic peptides or bioconjugates.

The use of the D-enantiomer provides resistance to enzymatic degradation, a crucial feature for enhancing the in vivo stability and bioavailability of peptide drugs. This guide focuses on the fundamental physicochemical properties of this reagent—its physical appearance and solubility—which are foundational to its effective application in Solid-Phase Peptide Synthesis (SPPS) and other synthetic methodologies.

Physical and Chemical Properties

Fmoc-3-iodo-D-Tyr-OH is typically supplied as a solid. A clear understanding of its physical and chemical properties is essential for proper storage, handling, and accurate preparation of

solutions for synthesis.

Physical Appearance

Fmoc-3-iodo-D-Tyr-OH is a white to off-white powder.^{[1][2]} Visual inspection for color consistency and the absence of clumps or discoloration is the first step in quality assessment upon receiving the reagent.

Core Physicochemical Data

The key quantitative properties of **Fmoc-3-iodo-D-Tyr-OH** are summarized in the table below. These values are critical for calculating molar quantities and for understanding the compound's general behavior.

| Property | Value | Source(s) |
|-------------------|--|-------------------|
| Molecular Formula | C ₂₄ H ₂₀ INO ₅ | ^{[1][3]} |
| Molecular Weight | 529.3 g/mol | ^{[3][4]} |
| Melting Point | 147 - 157 °C | ^[1] |
| Purity (Typical) | ≥ 98% (by HPLC) | ^[1] |
| Optical Rotation | [α] _D ²⁰ = +10 ± 4° (c=1 in DMF) | ^[1] |
| CAS Number | 244028-70-4 | ^{[1][3]} |

Author's Note: The melting point can sometimes vary slightly between batches and suppliers due to differences in crystalline form or residual solvent. The provided range is a typical specification.

Solubility Profile: A Critical Parameter for Synthetic Success

The solubility of Fmoc-amino acids is governed by the interplay between the large, hydrophobic Fmoc group and the specific amino acid side chain.^[5] For **Fmoc-3-iodo-D-Tyr-OH**, the iodinated phenolic side chain adds to the overall hydrophobicity.

General Solubility Characteristics

Like most Fmoc-protected amino acids, **Fmoc-3-iodo-D-Tyr-OH** is sparingly soluble in water but exhibits good solubility in polar aprotic organic solvents commonly used in peptide synthesis.^{[5][6]}

The expected solubility in common laboratory solvents is outlined below. It is important to note that quantitative solubility data for this specific derivative is not extensively published; therefore, these classifications are based on established principles for this class of compounds and practical laboratory experience.^{[5][7]}

| Solvent | Solvent Type | Expected Solubility | Rationale & Expert Insights |
|------------------------------|------------------|---------------------|--|
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | This is the most common and effective solvent for SPPS.[5] [8] Fmoc-amino acids are generally very soluble in high-purity, peptide-synthesis-grade DMF. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | NMP is an excellent alternative to DMF and sometimes offers superior solvating power for difficult sequences or aggregated peptides. [8][9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful solvent that can be used alone or as a co-solvent to dissolve particularly challenging Fmoc-amino acids.[8][9] |
| Dichloromethane (DCM) | Nonpolar Aprotic | Limited to Moderate | While used for resin washing, DCM is generally a poorer solvent for Fmoc-amino acids compared to DMF or NMP.[7] |
| Acetonitrile (ACN) | Polar Aprotic | Limited Solubility | Often used in HPLC, but not a primary solvent for coupling |

due to lower solubility for many Fmoc derivatives.[5]

Water

Polar Protic

Sparingly Soluble

The hydrophobic nature of the Fmoc group and the iodinated side chain leads to very poor water solubility.[6]

Causality of Solubility Issues

Difficulties in dissolving **Fmoc-3-iodo-D-Tyr-OH** can derail a synthesis. Understanding the root cause is key to effective troubleshooting.

Caption: Troubleshooting workflow for **Fmoc-3-iodo-D-Tyr-OH** solubility issues.

Experimental Protocols for Solubilization

The following protocols provide step-by-step methodologies for both determining solubility and preparing solutions for synthesis.

Protocol 1: Standard Method for Preparing a Solution for Peptide Synthesis

This protocol describes the standard, validated procedure for dissolving **Fmoc-3-iodo-D-Tyr-OH** for use in an automated or manual peptide synthesizer.

Objective: To prepare a 0.5 M solution in DMF.

Materials:

- **Fmoc-3-iodo-D-Tyr-OH**
- High-purity, peptide-synthesis-grade DMF
- Calibrated balance

- Appropriate volumetric flask or graduated vial
- Vortex mixer and/or ultrasonic bath

Procedure:

- Calculation: Calculate the mass of **Fmoc-3-iodo-D-Tyr-OH** required. For 10 mL of a 0.5 M solution:
 - $\text{Mass (g)} = 0.5 \text{ mol/L} * 0.010 \text{ L} * 529.3 \text{ g/mol} = 2.647 \text{ g}$
- Weighing: Accurately weigh the calculated mass of the solid into the volumetric vessel.
- Solvent Addition: Add approximately 80% of the final required volume of DMF to the vessel.
- Dissolution:
 - Seal the vessel and vortex the mixture vigorously for 1-2 minutes.
 - Visually inspect for undissolved particles.
 - If particles remain, place the vessel in an ultrasonic bath for 5-15 minutes.[\[9\]](#)[\[10\]](#)
 - Expert Tip: For persistently difficult lots, gentle warming of the solution to 30-40°C can be employed, but avoid prolonged heating to prevent potential degradation.[\[9\]](#)[\[10\]](#)
- Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add DMF to reach the final target volume.
- Mixing: Invert the sealed flask several times to ensure a homogenous solution before transferring to the synthesizer.

Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination

For applications requiring precise solubility data, the shake-flask method is the gold standard.
[\[5\]](#)

Objective: To determine the equilibrium solubility of **Fmoc-3-iodo-D-Tyr-OH** in a chosen solvent at a specific temperature.

Procedure:

- Preparation: Add an excess amount of **Fmoc-3-iodo-D-Tyr-OH** to a sealed vial containing a known volume of the solvent of interest (e.g., DMF). The excess solid should be clearly visible.
- Equilibration: Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the sample for 24-48 hours to ensure equilibrium is reached.[5]
- Phase Separation: After equilibration, allow the vial to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.
- Sampling & Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Analyze the concentration of the dissolved **Fmoc-3-iodo-D-Tyr-OH** using a calibrated analytical technique, such as HPLC with a UV detector, against a prepared standard curve.

Handling, Storage, and Safety

Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety.

- Storage: The compound should be stored refrigerated at 2-8°C.[1][2] It should be kept in a tightly sealed container in a dry, dark place to protect it from moisture and light.[2]
- Safety: **Fmoc-3-iodo-D-Tyr-OH** is classified with the following hazards:
 - H302: Harmful if swallowed[3]
 - H315: Causes skin irritation[3]
 - H319: Causes serious eye irritation[3]
 - H335: May cause respiratory irritation[3]

- Always handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
[12]

Conclusion

Fmoc-3-iodo-D-Tyr-OH is a specialized amino acid derivative whose successful application hinges on a thorough understanding of its fundamental physical and solubility properties. Its white to off-white powdered appearance and high solubility in polar aprotic solvents like DMF and NMP are key characteristics. By following the validated protocols for handling and dissolution presented in this guide, researchers can ensure consistent and reliable results in the synthesis of advanced, high-value peptides for therapeutic and diagnostic development.

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